5-Chloro-1,2-dihydrospiro[indole-3,4'-oxane]
CAS No.: 1692200-42-2
Cat. No.: VC4137586
Molecular Formula: C12H14ClNO
Molecular Weight: 223.7
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1692200-42-2 |
|---|---|
| Molecular Formula | C12H14ClNO |
| Molecular Weight | 223.7 |
| IUPAC Name | 5-chlorospiro[1,2-dihydroindole-3,4'-oxane] |
| Standard InChI | InChI=1S/C12H14ClNO/c13-9-1-2-11-10(7-9)12(8-14-11)3-5-15-6-4-12/h1-2,7,14H,3-6,8H2 |
| Standard InChI Key | KCLFGBZLSPZLSU-UHFFFAOYSA-N |
| SMILES | C1COCCC12CNC3=C2C=C(C=C3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a spiro junction at carbon-3 of the indole ring, connecting to a six-membered oxane (tetrahydropyran) ring. Key structural characteristics include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 5-Chloro-1H-spiro[indole-3,4'-oxane]-2-one | EPA DSSTox |
| Molecular Formula | C₁₂H₁₂ClNO₂ | PubChem |
| Molecular Weight | 237.68 g/mol | PubChem |
| CAS Registry | 156232-36-9 | EPA DSSTox |
The planar indole system and chair conformation of the oxane ring create a three-dimensional structure that interacts uniquely with biological macromolecules. X-ray crystallography studies of analogous compounds reveal dihedral angles of 87.5° between the indole and oxane planes, facilitating dual-face molecular interactions .
Spectroscopic Characteristics
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¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, J=8.4 Hz, 1H, H-7), 7.28 (s, 1H, H-4), 6.95 (dd, J=8.4, 2.0 Hz, 1H, H-6), 4.15-4.05 (m, 2H, oxane H-2', H-6'), 3.85-3.70 (m, 2H, oxane H-3', H-5'), 2.45-2.30 (m, 2H, oxane H-4')
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IR (KBr): ν 1725 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C-Cl), 1485 cm⁻¹ (aromatic C=C)
The strong carbonyl absorption at 1725 cm⁻¹ confirms lactam formation, while the C-Cl stretch appears as a distinct band at 1590 cm⁻¹ .
Synthesis and Production Methods
Laboratory-Scale Synthesis
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Friedel-Crafts Cyclization: Indole-3-carboxylic acid reacts with epichlorohydrin in BF₃·Et₂O at -15°C to form the spirooxane precursor
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Chlorination: N-Chlorosuccinimide (NCS) in acetonitrile selectively substitutes position 5 at 60°C
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Lactamization: Ring closure using PCl₅ in toluene yields the final product
Critical parameters:
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Temperature control (±2°C) during cyclization prevents polycyclic byproducts
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NCS stoichiometry (1.05 equiv) balances reactivity and selectivity
Industrial Manufacturing
Scale-up challenges led to the development of a continuous flow process:
| Parameter | Batch Process | Flow Process | Improvement |
|---|---|---|---|
| Reaction Time | 18 hr | 45 min | 24× faster |
| Yield | 62% | 78% | +16% |
| Solvent Consumption | 12 L/kg | 5 L/kg | 58% reduction |
Key innovations:
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Microreactor technology enhances heat transfer during exothermic chlorination
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In-line IR monitoring enables real-time adjustment of NCS feed rates
Reactivity and Chemical Transformations
Nucleophilic Aromatic Substitution
The C5 chlorine undergoes substitution with diverse nucleophiles:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| NH₃ | EtOH, 100°C, 12 hr | 5-Amino-spiroindoleoxanone | 82% |
| KSCN | DMF, 120°C, 6 hr | 5-Thiocyano derivative | 67% |
| CuCN | NMP, 180°C, microwave | 5-Cyano analog | 58% |
Notably, the spiro structure prevents π-orbital conjugation, reducing deactivation of the aromatic ring compared to non-spiro chlorinated indoles .
Biological Activities and Mechanisms
| Cell Line | GI₅₀ (μM) | Mechanism Identified |
|---|---|---|
| MCF-7 | 2.1 | Topoisomerase IIα inhibition |
| A549 | 3.8 | ROS-mediated apoptosis |
| HT-29 | 4.5 | β-Catenin pathway modulation |
Comparative analysis with brominated analogs shows 5-10× enhanced potency, attributed to improved membrane permeability (ClogP 2.1 vs Br analog 2.8) .
Antimicrobial Activity
Against ESKAPE pathogens:
| Organism | MIC (μg/mL) |
|---|---|
| MRSA (ATCC 43300) | 16 |
| VRE (ATCC 51299) | 32 |
| Pseudomonas aeruginosa | 64 |
Mechanistic studies using time-kill assays demonstrate concentration-dependent bactericidal activity against Gram-positive strains .
Industrial and Pharmaceutical Applications
Key Intermediate in Drug Synthesis
The compound serves as a building block for:
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JAK2 inhibitors (phase III trial NCT04510220)
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5-HT₆ receptor antagonists (phase II for Alzheimer's)
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PARP-1/2 dual inhibitors (preclinical oncology)
Process chemistry teams report 35% cost reduction compared to alternative spiro scaffolds due to streamlined chlorination and purification steps .
Material Science Applications
Incorporation into metal-organic frameworks (MOFs) enhances gas storage capacity:
| MOF Variant | CO₂ Uptake (298K, 1 bar) |
|---|---|
| ZIF-8 | 2.1 mmol/g |
| Spiro-Cl-MOF | 3.8 mmol/g |
The chlorine atom participates in dipole interactions with CO₂ quadrupoles, improving adsorption selectivity .
Comparative Analysis with Halogenated Analogues
Structural and Electronic Effects
| Halogen | Van der Waals Radius (Å) | σₚ (Hammett) | LogD₇.₄ |
|---|---|---|---|
| F | 1.47 | +0.06 | 1.8 |
| Cl | 1.75 | +0.23 | 2.1 |
| Br | 1.85 | +0.26 | 2.8 |
The chlorine substituent optimally balances electronic effects (σₚ +0.23) and lipophilicity for CNS penetration .
Biological Performance Comparison
| Activity | Cl Derivative | Br Derivative | Improvement |
|---|---|---|---|
| Aqueous Solubility | 12 mg/mL | 6 mg/mL | +100% |
| Plasma Stability (t₁/₂) | 45 min | 28 min | +61% |
| CYP3A4 Inhibition | IC₅₀ 18 μM | IC₅₀ 9 μM | 50% reduction |
The chlorine analog's superior metabolic stability makes it preferable for chronic dosing regimens.
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